molecular formula C16H13ClN4 B14435626 Pyrazole, 5-chloro-3-methyl-1-phenyl-4-phenylazo- CAS No. 76492-71-2

Pyrazole, 5-chloro-3-methyl-1-phenyl-4-phenylazo-

Cat. No.: B14435626
CAS No.: 76492-71-2
M. Wt: 296.75 g/mol
InChI Key: ABWUGKKYCJKJKE-UHFFFAOYSA-N
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Description

Pyrazole, 5-chloro-3-methyl-1-phenyl-4-phenylazo- is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound is characterized by the presence of a chloro group at the 5th position, a methyl group at the 3rd position, a phenyl group at the 1st position, and a phenylazo group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-methyl-1-phenyl-4-phenylazo-pyrazole can be achieved through various synthetic routes. One common method involves the Vilsmeier-Haack reaction, where 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is treated with a Vilsmeier reagent to introduce the chloro and formyl groups . The reaction conditions typically involve the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-methyl-1-phenyl-4-phenylazo-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 5-chloro-3-methyl-1-phenyl-4-phenylazo-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity may result from inhibition of bacterial enzymes, while its anti-inflammatory effects could be due to inhibition of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the chloro and phenylazo groups in 5-chloro-3-methyl-1-phenyl-4-phenylazo-pyrazole makes it unique compared to other pyrazole derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

76492-71-2

Molecular Formula

C16H13ClN4

Molecular Weight

296.75 g/mol

IUPAC Name

(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-phenyldiazene

InChI

InChI=1S/C16H13ClN4/c1-12-15(19-18-13-8-4-2-5-9-13)16(17)21(20-12)14-10-6-3-7-11-14/h2-11H,1H3

InChI Key

ABWUGKKYCJKJKE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N=NC2=CC=CC=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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